molecular formula C14H9BrClNO2 B12183561 1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene

1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene

Cat. No.: B12183561
M. Wt: 338.58 g/mol
InChI Key: IXGLCEDUYIYINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound that consists of a benzene ring fused with an oxazole ring.

Preparation Methods

The synthesis of 1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of FeCl3-catalyzed aerobic oxidation reactions . The reaction conditions often involve solvents like toluene and temperatures around 110°C for extended periods, such as 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include FeCl3 for oxidation, hydrogen for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

1-(Benzoxazol-2-ylmethoxy)-4-bromo-2-chlorobenzene can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9BrClNO2

Molecular Weight

338.58 g/mol

IUPAC Name

2-[(4-bromo-2-chlorophenoxy)methyl]-1,3-benzoxazole

InChI

InChI=1S/C14H9BrClNO2/c15-9-5-6-12(10(16)7-9)18-8-14-17-11-3-1-2-4-13(11)19-14/h1-7H,8H2

InChI Key

IXGLCEDUYIYINN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.